[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a pyrrolidine-derived compound featuring a hydroxyethyl substituent on the pyrrolidine ring, a methyl carbamate group, and a benzyl ester moiety. This structure combines polar (hydroxyethyl) and lipophilic (benzyl ester) elements, making it a candidate for prodrug design or enzyme-targeted therapies.
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRPIUODNVOVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction via Reductive Amination
The pyrrolidine backbone is typically synthesized through a reductive amination strategy. Starting with 4-piperidone derivatives, condensation with 2-hydroxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) yields 1-(2-hydroxyethyl)pyrrolidine. Alternative approaches employ hydrogenation of cyclic imines using palladium on carbon (Pd/C) or Raney nickel under 10–50 bar H₂ pressure at 50–100°C. For instance, hydrogenating 1-methyl-2-(2-nitrovinyl)pyrrolidine at 80°C with Pd/C achieves >90% conversion to the 2-(2-hydroxyethyl) derivative.
Table 1: Hydrogenation Conditions for Pyrrolidine Intermediate
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) |
|---|---|---|---|
| Pd/C | 80 | 30 | 92 |
| Raney Ni | 100 | 50 | 88 |
Benzyl Ester Protection and Final Coupling
Esterification with Benzyl Chloride
The final step involves esterifying the carbamic acid intermediate with benzyl chloride. Optimal conditions use triethylamine (Et₃N) as a base in tetrahydrofuran (THF) at reflux, achieving 85–94% yields. Excess benzyl chloride (1.5 equiv.) ensures complete conversion, while catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.
Table 2: Esterification Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 65 | 94 |
| K₂CO₃ | MeCN | 80 | 88 |
| NaH | DMF | 25 | 76 |
Purification and Characterization
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:2 to 1:1 gradient). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
-
¹H NMR (CDCl₃) : δ 7.28–7.41 (m, 5H, benzyl), 4.80 (s, 2H, CH₂Ph), 3.53 (t, J = 7.0 Hz, 2H, CH₂O).
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¹³C NMR : 156.8 ppm (C=O), 136.2 ppm (benzyl quaternary carbon).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors for enhanced reproducibility. A two-stage system couples reductive amination (residence time: 30 min) with esterification (residence time: 45 min), achieving 89% overall yield. Key advantages include precise temperature control (±1°C) and reduced solvent waste compared to batch processes.
Green Chemistry Considerations
Recent advancements replace toxic phosgene with dimethyl carbonate (DMC) for carbamate formation. Using DMC under microwave irradiation (100°C, 30 min) affords 82% yield while eliminating hazardous byproducts.
Challenges and Mitigation Strategies
Diastereomer Formation
The hydroxyethyl side chain introduces stereochemical complexity. Employing chiral auxiliaries like (R)-binaphthol during reductive amination enforces >95% enantiomeric excess (ee). Alternatively, enzymatic resolution using lipase B from Candida antarctica separates diastereomers with 88% efficiency.
Hydrolysis of the Benzyl Ester
The benzyl ester is prone to hydrolysis under acidic or basic conditions. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C. Adding radical scavengers like butylated hydroxytoluene (BHT) extends shelf life to 12 months.
Comparative Analysis of Synthetic Pathways
Table 3: Yield and Cost Comparison of Methods
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Reductive Amination | 3 | 78 | 120 |
| Hydrogenation | 4 | 85 | 150 |
| Continuous Flow | 2 | 89 | 90 |
The continuous flow method offers the best balance of yield and cost, though initial equipment investment is higher. Traditional reductive amination remains popular for small-scale synthesis due to its simplicity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamic acid esters.
Scientific Research Applications
Neuropharmacology
Research indicates that the compound may interact with neurotransmitter systems, particularly acetylcholine modulation. This interaction suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Predictive models have indicated that it may exhibit anti-inflammatory and neuroprotective effects, making it a candidate for further investigation in drug development focused on neurological disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Carbamate Formation : Reacting an appropriate amine with a chloroformate.
- Pyrrolidine Ring Construction : Utilizing cyclization techniques to form the pyrrolidine structure.
- Hydroxylation : Introducing the hydroxyl group through oxidation reactions.
These synthetic pathways allow for the exploration of structural analogs that may enhance biological activity or improve pharmacokinetic properties.
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds within the carbamate class. The findings suggested that modifications to the ester group could significantly enhance bioavailability and efficacy against neurodegenerative conditions .
Anti-inflammatory Properties
Another research paper highlighted the anti-inflammatory properties of derivatives of this compound. In vitro studies demonstrated that specific structural modifications resulted in a marked decrease in pro-inflammatory cytokine production, indicating potential applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence biochemical pathways related to its functional groups, such as those involving hydroxyethyl or carbamic acid moieties.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Structural and Functional Insights
- Hydroxyethyl vs. Aminoethyl/Acetyl Groups: The hydroxyethyl group in the target compound improves aqueous solubility compared to aminoethyl () or chloro-acetyl () analogs, which may prioritize reactivity or covalent binding over solubility .
- Benzyl Ester Variations: Substitutions on the benzyl group, such as methoxycarbonyl () or phosphinoyl (), alter electronic and steric properties. The target compound’s unmodified benzyl ester may facilitate hydrolysis in vivo, a common prodrug strategy .
Commercial and Research Status
Many analogs, including the target compound, are listed as discontinued in commercial catalogs (Evidences 5, 8, 14), possibly due to challenges in synthesis, stability, or efficacy. This underscores the need for further optimization, such as:
- Introducing bioisosteres (e.g., replacing benzyl ester with pivaloyloxymethyl to enhance oral absorption).
- Exploring stereochemistry (e.g., ’s chiral amino-acetyl derivatives) for selective targeting .
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 122021-01-6) is a specialized chemical with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrrolidine ring, which is known for its biological relevance. The presence of the hydroxyl group and the carbamate moiety enhances its potential interactions with biological targets.
Research suggests that compounds with a similar structure may exhibit diverse biological activities, including:
- Anticancer Activity : Some derivatives of pyrrolidine have shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting key signaling pathways involved in cancer progression .
- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Certain pyrrolidine derivatives have demonstrated antibacterial activity against various strains, including MRSA and E. coli, indicating potential as antimicrobial agents .
Case Studies and Research Findings
-
Anticancer Studies :
- A study highlighted that pyrrolidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin. This suggests that the structural characteristics of pyrrolidine enhance binding affinity to target proteins involved in cell survival pathways .
- Neuroprotective Effects :
- Antimicrobial Activity :
Data Tables
Q & A
Q. What synthetic strategies are effective for introducing the benzyl ester group in this compound?
The benzyl ester group is commonly introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) or using benzyloxycarbonyl (Cbz) protecting groups. demonstrates that coupling acids with SEM-protected intermediates using BOP-Cl in dichloromethane achieves high yields (95%) . Alternative methods include benzyl chloride alkylation in DMF with NaH () or 2-benzyloxypyridine as a benzylating agent (). The choice depends on substrate compatibility and functional group tolerance.
Q. How are protecting groups like SEM and TBS utilized in the synthesis of related pyrrolidine derivatives?
- SEM (2-(trimethylsilyl)ethoxymethyl) : Protects hydroxyl groups during multi-step syntheses. SEM-Cl is reacted with diisopropylethylamine (DIPEA) to form stable ethers, as shown in (92% yield) .
- TBS (tert-butyldimethylsilyl) : Applied using TBSOTf and 2,6-lutidine to protect carboxylic acids, enabling selective hydrolysis of other groups (). Deprotection is achieved with TBAF or AcOH/THF/water .
Q. What conditions are optimal for hydrolyzing the benzyl ester group without degrading the pyrrolidine core?
Hydrolysis under acidic (e.g., AcOH/THF/H₂O) or basic (K₂CO₃ in MeOH/CH₂Cl₂/H₂O) conditions preserves the pyrrolidine structure. reports 81% yield using K₂CO₃ in a 8:1:1 solvent mixture . For sensitive substrates, magnesium bromide in nitromethane/ether selectively cleaves SEM esters (72% yield, ) .
Advanced Research Questions
Q. How can regioselective coupling be achieved in complex molecules containing multiple reactive sites?
Regioselectivity is controlled through steric and electronic effects. highlights the use of NIS/TMSOTf in toluene/dioxane for glycosylation, favoring α-anomers (71% yield, α:β = 5:1) . For amide coupling, HATU/DIPEA in dichloromethane minimizes side reactions by activating carboxylates selectively () .
Q. What analytical methods are critical for characterizing intermediates and resolving structural ambiguities?
- NMR : ¹H and ¹³C NMR identify stereochemistry (e.g., δH 0.86-0.91 ppm for CH(CH₃)₂ in ) .
- IR : Confirms carbonyl groups (e.g., 1689 cm⁻¹ for carbamate in ) .
- Chromatography : Column chromatography with light petroleum/EtOAc (2:1) purifies iodinated intermediates (80% yield, ) .
Q. How do coupling reagents (BOP-Cl vs. HATU vs. EDCI/HOBt) impact yield and purity in amide bond formation?
- BOP-Cl : Efficient for SEM-protected substrates (95% yield, ) but generates phosphinic byproducts requiring careful washing .
- HATU : Superior for sterically hindered acids (80% yield with DIPEA, ) but costly .
- EDCI/HOBt : Cost-effective for simple couplings (85% yield) but may require longer reaction times .
Q. What strategies mitigate low yields in amide coupling steps involving hygroscopic intermediates?
- Drying agents : Use 4Å molecular sieves () or anhydrous solvents.
- In situ activation : Pre-activate acids with HATU before adding amines () .
- Temperature control : Reactions at 0–4°C reduce side reactions for sensitive intermediates .
Q. How does the choice of iodination reagent affect efficiency in synthesizing halogenated intermediates?
Polystyrene-triphenylphosphine with iodine minimizes phosphine oxide waste and simplifies purification (80% yield, ). Alternative methods (e.g., NIS) are less efficient for bulky substrates .
Q. What are the stability challenges of the hydroxyethyl-pyrrolidine moiety under acidic/basic conditions?
The hydroxyethyl group may undergo elimination under strong acids (e.g., TfOH) or β-elimination in basic conditions. uses Et₃SiH/TfOH in DCM for reductive steps without degradation . Stability testing via TLC or HPLC is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
